molecular formula C8H8FNO2 B2689933 2-Fluoro-5-methoxybenzamide CAS No. 400-92-0

2-Fluoro-5-methoxybenzamide

Cat. No. B2689933
CAS RN: 400-92-0
M. Wt: 169.155
InChI Key: RJXPZBIQUGIJAB-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzamide is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2-Fluoro-5-methoxybenzamide can be achieved from 2-fluoro-5-methoxybenzonitrile . The reaction involves the use of H2O2 and K2CO3 in DMSO .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methoxybenzamide is 1S/C8H8FNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) . This code provides a specific identifier for the molecular structure of the compound .


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxybenzamide is a solid at room temperature . The compound should be stored in a dry room .

Scientific Research Applications

Radiolabeled Antagonists in PET Imaging

2-Fluoro-5-methoxybenzamide derivatives, like [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), are prominently used as radiolabeled antagonists for studying 5-HT1A receptors through Positron Emission Tomography (PET). These compounds facilitate comprehensive investigations including chemistry, radiochemistry, animal and human studies, toxicity, and metabolism, contributing significantly to the understanding of serotonergic neurotransmission (Plenevaux et al., 2000).

Imaging Solid Tumor Sigma2 Receptor Status

2-Fluoro-5-methoxybenzamide analogs have been synthesized and studied as potential ligands for imaging the sigma2 receptor status of solid tumors using PET. Compounds with a moderate to high affinity for sigma2 receptors and a moderate to low affinity for sigma1 receptors, labeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable candidates for imaging solid tumors (Tu et al., 2007).

Molecular Docking and FtsZ Inhibition

2-Fluoro-5-methoxybenzamide motifs have shown significant importance in FtsZ allosteric inhibition. Through molecular docking and conformational analysis, the fluorinated ligands demonstrate strong hydrophobic interactions and critical hydrogen bonds with key residues of the allosteric pocket in FtsZ, highlighting their potential in inhibiting FtsZ related anti S. aureus activity (Barbier et al., 2023).

Sigma2-Receptor Imaging in Tumor Cells

Research involving the σ2-receptor, which is upregulated in proliferating tumor cells, has utilized derivatives of 2-Fluoro-5-methoxybenzamide to compare their efficacy with other radiolabeled compounds. The synthesized compounds have shown high affinity and selectivity for the σ2-receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXPZBIQUGIJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxybenzamide

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